

A Technical Guide to 4,7-Dichloro-6-nitroquinazoline: Synthesis and Properties

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Compound of Interest

Compound Name: 4,7-Dichloro-6-nitroquinazoline

Cat. No.: B182880

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For researchers and professionals in drug development and medicinal chemistry, **4,7-dichloro-6-nitroquinazoline** stands as a critical intermediate in the synthesis of various bioactive compounds, most notably the targeted cancer therapeutic, Afatinib. This guide provides an in-depth look at its chemical properties, a detailed experimental protocol for its synthesis, and a visualization of the synthetic pathway.

Core Molecular Data

The fundamental chemical properties of **4,7-dichloro-6-nitroquinazoline** are summarized below.

Property	Value
Molecular Formula	C ₈ H ₃ Cl ₂ N ₃ O ₂
Molecular Weight	244.04 g/mol
CAS Registry Number	162012-71-7

This compound is a highly reactive intermediate and is often synthesized and used in situ for subsequent reactions due to its sensitivity to moisture.^[1]

Synthesis of 4,7-Dichloro-6-nitroquinazoline

The synthesis of **4,7-dichloro-6-nitroquinazoline** is a multi-step process commencing from 2-amino-4-chlorobenzoic acid.^[1] The overall synthetic route achieves a yield of approximately 56.1%.^[2]

Experimental Protocol

Step 1: Preparation of 7-Chloroquinazolin-4(3H)-one

A mixture of 2-amino-4-chlorobenzoic acid (34.30 g, 0.20 mol) and formamide (125.0 mL, 2.77 mol) is sparged with nitrogen. The reaction mixture is then heated to reflux at 160°C for 1.5 hours. Progress is monitored by thin-layer chromatography (TLC) using a 9:1 DCM/methanol mixture as the eluent. Upon completion, the mixture is cooled to 80°C, and 500 mL of water is added. The solution is further cooled to -5°C for 1 hour to facilitate precipitation, and the resulting solid is collected by filtration.^[1]

Step 2: Preparation of 7-Chloro-6-nitroquinazolin-4(3H)-one

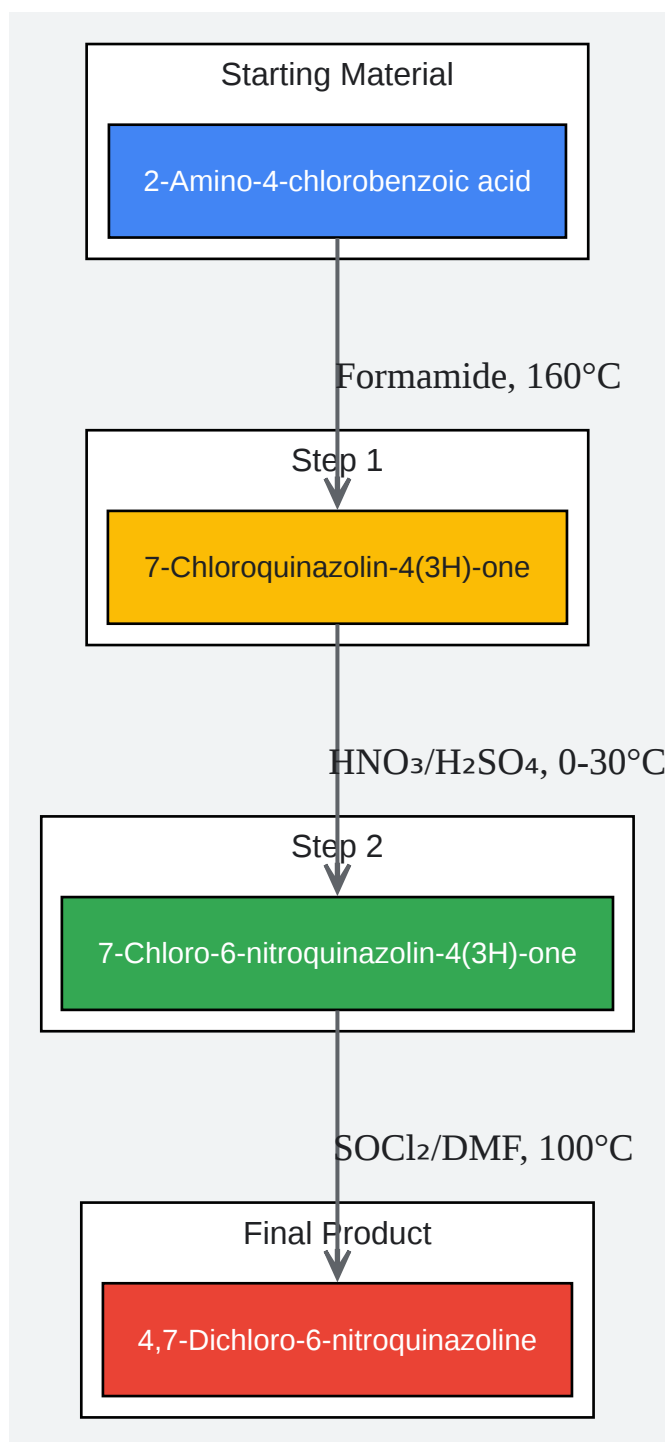
7-Chloroquinazolin-4(3H)-one (10.83 g, 0.060 mol) is dissolved in sulfuric acid (120 mL) in a two-neck round bottom flask, cooled to 0°C in an ice bath. Fuming nitric acid (120 mL) is added dropwise at 0°C. The mixture is then stirred for 1.5 hours at 30°C. After the reaction is complete, as indicated by TLC, a 10% NaOH solution is carefully added until a precipitate forms (pH ~7).^[1]

Step 3: Preparation of **4,7-Dichloro-6-nitroquinazoline**

A mixture of 7-chloro-6-nitroquinazolin-4(3H)-one (6.09 g, 0.027 mol), thionyl chloride (48.0 mL, 0.661 mol), and N,N-dimethylformamide (0.25 mL) is heated to 100°C and stirred for 2 hours. After cooling, the excess thionyl chloride is removed under reduced pressure using a rotary evaporator. Toluene (40 mL) is added to the residue and evaporated again to ensure complete removal of volatile components, yielding the target compound.^[1]

Synthetic Pathway Visualization

The following diagram illustrates the key steps in the synthesis of **4,7-dichloro-6-nitroquinazoline**.



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Caption: Synthetic pathway of **4,7-dichloro-6-nitroquinazoline**.

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References

- 1. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline [mdpi.com]
- 2. researchgate.net [researchgate.net]
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